molecular formula C11H15N3O B13090326 1-(3-Methylpyrazin-2-yl)-2-(pyrrolidin-2-yl)ethan-1-one

1-(3-Methylpyrazin-2-yl)-2-(pyrrolidin-2-yl)ethan-1-one

Cat. No.: B13090326
M. Wt: 205.26 g/mol
InChI Key: IERYDPOKLIOTIG-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Methylpyrazin-2-yl)-2-(pyrrolidin-2-yl)ethan-1-one typically involves the reaction of 3-methylpyrazine with a suitable pyrrolidine derivative under controlled conditions. The reaction may require the use of catalysts, solvents, and specific temperature and pressure conditions to achieve the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, automated systems, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(3-Methylpyrazin-2-yl)-2-(pyrrolidin-2-yl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may produce a variety of substituted derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-Methylpyrazin-2-yl)-2-(pyrrolidin-2-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. These may include binding to enzymes, receptors, or other biomolecules, leading to changes in cellular processes and functions. Detailed studies are required to elucidate the exact mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazine derivatives and pyrrolidine-containing molecules. Examples include:

  • 1-(3-Methylpyrazin-2-yl)-2-(pyrrolidin-2-yl)ethan-1-ol
  • 1-(3-Methylpyrazin-2-yl)-2-(pyrrolidin-2-yl)ethan-1-amine

Uniqueness

1-(3-Methylpyrazin-2-yl)-2-(pyrrolidin-2-yl)ethan-1-one is unique due to its specific combination of pyrazine and pyrrolidine moieties, which may confer distinct chemical and biological properties compared to other similar compounds.

Biological Activity

1-(3-Methylpyrazin-2-yl)-2-(pyrrolidin-2-yl)ethan-1-one, with the CAS number 1697460-77-7, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, synthesizing findings from various studies and databases.

The compound has the following chemical properties:

  • Molecular Formula : C11_{11}H15_{15}N3_3O
  • Molecular Weight : 205.26 g/mol
  • Structure : The compound features a pyrazine ring and a pyrrolidine moiety, which are known to influence its biological activity.

The pyrazine ring in the structure of this compound is associated with various biological activities, including antimicrobial and anti-inflammatory effects. Pyrazines are known to interact with multiple biological targets, which may include enzymes and receptors involved in disease processes .

Antimicrobial Activity

Research indicates that compounds containing pyrazine rings exhibit significant antimicrobial properties. For instance, derivatives of pyrazine have shown effectiveness against a range of pathogens, including bacteria and fungi. The specific activity of this compound against these organisms remains to be extensively documented, but similar compounds suggest a potential for antimicrobial efficacy .

Anti-inflammatory Effects

The presence of the pyrrolidine moiety may contribute to anti-inflammatory properties. Studies have shown that compounds with similar structures can inhibit pro-inflammatory cytokines and reduce inflammation in various models .

Case Studies

A review of literature reveals several case studies highlighting the biological implications of similar compounds:

  • Study on Pyrazine Derivatives :
    • A study demonstrated that modifications to the pyrazine ring could enhance solubility and bioavailability while maintaining or improving biological activity against Trypanosoma brucei, a parasite responsible for sleeping sickness .
    • The study noted that certain structural modifications led to a significant increase in potency and metabolic stability.
  • Pyrrolidine Compounds :
    • Pyrrolidine derivatives have been investigated for their neuroprotective effects. In vitro studies indicated that these compounds could protect neuronal cells from oxidative stress, suggesting potential applications in neurodegenerative diseases .

Data Tables

PropertyValue
CAS Number1697460-77-7
Molecular Weight205.26 g/mol
Molecular FormulaC11_{11}H15_{15}N3_3O
Biological ActivitiesAntimicrobial, Anti-inflammatory
Compound StructureDescription
Compound StructureThis compound

Research Findings

Recent research has focused on optimizing the biological activity of pyrazine-containing compounds through structural modifications. For example, increasing the three-dimensionality of the structure has been shown to improve solubility and potency against specific targets while enhancing metabolic stability .

Properties

Molecular Formula

C11H15N3O

Molecular Weight

205.26 g/mol

IUPAC Name

1-(3-methylpyrazin-2-yl)-2-pyrrolidin-2-ylethanone

InChI

InChI=1S/C11H15N3O/c1-8-11(14-6-5-12-8)10(15)7-9-3-2-4-13-9/h5-6,9,13H,2-4,7H2,1H3

InChI Key

IERYDPOKLIOTIG-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CN=C1C(=O)CC2CCCN2

Origin of Product

United States

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